CID 138397769

Descripción

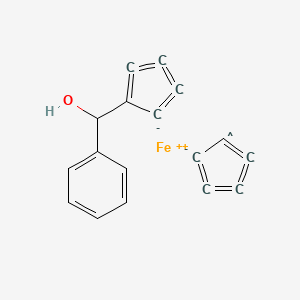

CID 138397769 is a chemical compound identified in recent research involving the vacuum distillation of Citrus essential oil (CIEO). Its structure (Figure 1A) and chromatographic characteristics were analyzed using gas chromatography-mass spectrometry (GC-MS) (Figure 1B–D) . The compound’s mass spectrum (Figure 1D) indicates a molecular ion peak and fragmentation pattern consistent with medium-chain organic molecules, though exact molecular weight and formula require further validation.

Propiedades

Fórmula molecular |

C17H7FeO |

|---|---|

Peso molecular |

283.1 g/mol |

InChI |

InChI=1S/C12H7O.C5.Fe/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10;1-2-4-5-3-1;/h1-3,6-7,12-13H;;/q2*-1;+2 |

Clave InChI |

VDYLXOGGVGLCMZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C(C2=C=C=C=[C-]2)O.[C-]1=C=C=C=[C]1.[Fe+2] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Alpha-Phenylferrocenemethanol can be synthesized through the reaction of ferrocene with benzaldehyde in the presence of a base, such as sodium hydroxide. The reaction typically proceeds via a nucleophilic addition mechanism, where the ferrocene acts as a nucleophile and attacks the carbonyl carbon of benzaldehyde, followed by protonation to yield the final product.

Industrial Production Methods: While specific industrial production methods for Alpha-Phenylferrocenemethanol are not widely documented, the synthesis generally involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Alpha-Phenylferrocenemethanol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or pyridinium chlorochromate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid, bromine, or sulfuric acid, along with appropriate catalysts.

Major Products Formed:

Oxidation: Formation of ketone derivatives.

Reduction: Formation of alcohol or hydrocarbon derivatives.

Substitution: Formation of nitro, halogenated, or sulfonated derivatives.

Aplicaciones Científicas De Investigación

Alpha-Phenylferrocenemethanol has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other organometallic compounds and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the development of advanced materials, such as conductive polymers and catalysts.

Mecanismo De Acción

The mechanism by which Alpha-Phenylferrocenemethanol exerts its effects involves its interaction with molecular targets and pathways. The ferrocene moiety can undergo redox reactions, which may play a role in its biological activity. Additionally, the phenyl group can participate in various chemical interactions, contributing to the compound’s overall reactivity and functionality.

Comparación Con Compuestos Similares

Structural Analogues in Oscillatoxin Derivatives

highlights oscillatoxin derivatives, such as CID 101283546 (oscillatoxin D) and CID 185389 (30-methyl-oscillatoxin D), which share structural motifs with CID 138397767. Oscillatoxins are polyketide-derived marine toxins characterized by macrocyclic lactone rings and methyl branching. While CID 138397769’s exact structure remains unspecified, its GC-MS profile (Figure 1B) suggests similarities in volatility and polarity to oscillatoxins, which are often analyzed via LC-MS due to their larger molecular weights (>500 Da). Key differences may arise in ring size, substituent groups (e.g., methyl or hydroxyl groups), and bioactivity, as oscillatoxins exhibit potent cytotoxicity .

Boronic Acid Derivatives and Functional Similarity

provides a framework for comparing boronic acid derivatives, such as (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87). If CID 138397769 contains a boronic acid moiety, its reactivity in Suzuki-Miyaura cross-coupling reactions could parallel these compounds. For instance, substituents like halogens (Br, Cl) or methyl groups influence solubility (e.g., Log S = -2.99 for CAS 1046861-20-4) and bioavailability (e.g., GI absorption: high) . A hypothetical comparison table is proposed below:

| Property | CID 138397769 | CAS 1046861-20-4 | Oscillatoxin D (CID 101283546) |

|---|---|---|---|

| Molecular Formula | Not specified | C₆H₅BBrClO₂ | C₃₄H₅₄O₉ |

| Molecular Weight | ~250–300 Da (inferred) | 235.27 | 614.78 |

| Key Functional Groups | Likely oxygenated | Boronic acid, Br, Cl | Macrocyclic lactone, methyl groups |

| Bioactivity | Not reported | Synthetic intermediate | Cytotoxic |

| Analytical Method | GC-MS | LC-MS/Suzuki coupling | LC-MS/NMR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.